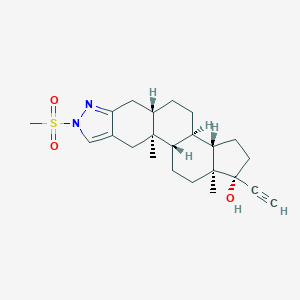
2,3-Dichloronaphthalene
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,3-Dichloronaphthalene involves modified procedures that enable the introduction of chlorine atoms into the naphthalene ring. One such method involves the reaction of 1,8-diaminonaphthalene with chlorosilanes, yielding N,N'-disilylated products, which upon further reactions, lead to dichlorinated naphthalene derivatives (Lee et al., 1998). Another approach includes the generation of dichlorocarbene and its addition to naphthalene precursors, demonstrating the versatility in synthesizing chloronaphthalene compounds (Uyehara et al., 1979).
Molecular Structure Analysis
The molecular structure of chloronaphthalene derivatives, including 2,3-Dichloronaphthalene, is often elucidated using X-ray diffraction and other spectroscopic methods. These studies provide insights into the arrangement of atoms, molecular conformation, and electron distribution, which are crucial for understanding the reactivity and properties of these compounds. For instance, structural analysis of similar chlorinated compounds offers a basis for inferring the structural aspects of 2,3-Dichloronaphthalene (Drozdowski, 2000).
Chemical Reactions and Properties
2,3-Dichloronaphthalene undergoes various chemical reactions, highlighting its reactivity and potential for further functionalization. Reactions such as nucleophilic substitution allow for the introduction of different functional groups, expanding the chemical versatility of dichloronaphthalene derivatives. The chemical properties of these compounds are influenced by the presence of chlorine atoms, which can affect electron distribution, reactivity, and overall molecular stability.
Physical Properties Analysis
The physical properties of 2,3-Dichloronaphthalene, such as solubility, melting point, and boiling point, are determined by its molecular structure. Chlorination typically increases the molecular weight and can influence the compound's solubility in various solvents. Studies on similar chlorinated naphthalenes provide a comparative perspective on how chlorination affects physical properties, such as solubility in supercritical carbon dioxide (Zacconi et al., 2017).
Aplicaciones Científicas De Investigación
Environmental Pollution Studies : It is used for studying environmental pollution, including its chemistry, sources, formation, persistence, toxicity, and behavior (Falandysz, 1998).
Fluorimetric Determination of Selenium : In plant material analysis, 2,3-Dichloronaphthalene is used for fluorimetric determination of selenium, incorporating isotopic dilution techniques to account for loss (Cukor, Walzcyk, & Lott, 1964).
Polymer, Physical, and Medicinal Chemistry : This compound finds applications in polymer chemistry, physical chemistry, and medicinal chemistry, particularly in the study of 2,3-dihydroxynaphthalene compounds (Monier, El‐Mekabaty, Abdel-Latif, & Elattar, 2018).
Synthesis from α-tetralones : Its ease of preparation from α-tetralones makes it useful in various chemical syntheses (Prugh, Deana, & Wiggins, 1989).
Diastereoselective Synthesis : 2,3-Dichloronaphthalene-1,4-dione is utilized in the highly diastereoselective synthesis of novel dispiro[furan-2,1′-naphthalene-4′,2′′-furan] derivatives (Sadabad, Bazgir, Eskandari, & Ghahremanzadeh, 2014).
Ethylene Polymerization : It is used in the preparation of N,N'-disilylated 1,8-diaminonaphthalene chelates and their Group 4 metal complexes for ethylene polymerization (Lee, La, Park, & Park, 1998).
Optical Single-Molecule Studies : 2,3-Dichloronaphthalene crystals, lightly doped with terrylene, are suitable for optical single-molecule studies (Białkowska et al., 2017).
Fluorimetric Determination in Biological Samples : It serves as a reagent for the fluorimetric determination of selenium in biological samples (Andersson, Johansson, & Olin, 1995).
Corrosion Inhibition : 2,3-DAN, a derivative of 2,3-Dichloronaphthalene, inhibits the corrosion process of aluminium, with iodide ions enhancing its efficiency (Obot, Obi-Egbedi, & Umoren, 2009).
Synthesis of Novel Dyes : It can be used in synthesizing core-substituted naphthalene diimide dyes with shifted absorption maxima and high fluorescence quantum yields (Thalacker, Röger, & Würthner, 2006).
Safety And Hazards
Propiedades
IUPAC Name |
2,3-dichloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGXUFZRYNGFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062140 | |
| Record name | 2,3-Dichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloronaphthalene | |
CAS RN |
2050-75-1 | |
| Record name | 2,3-Dichloronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 2,3-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 2,3-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichloronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Dichloronaphthalene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAJ2ZK654M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





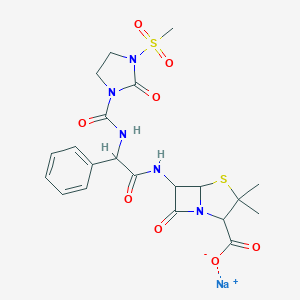

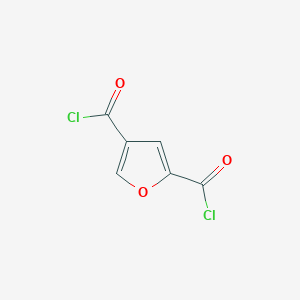
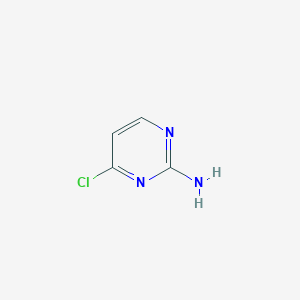



![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)
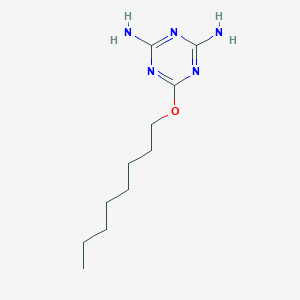
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)
